5-Fluoro-2-methylbenzaldehyde
Overview
Description
5-Fluoro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Molecular Analysis
- Density Functional Theory (DFT) Calculations : The FT-IR and FT-Raman spectra of 5-fluoro-2-methylbenzaldehyde have been extensively studied using DFT calculations. This research provides detailed insights into the vibrational frequencies, Raman scattering activities, and molecular geometry of the compound. Additionally, the molecular electrostatic potential and electron density maps offer a deeper understanding of the compound's properties (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Fluorescent pH Sensor Development
- pH-Responsive Fluorescent Probe : A study introduced a new probe developed from this compound derivatives that acts as a selective fluorescent pH sensor. This probe shows significant fluorescence intensity increase in a specific pH range and holds potential for biological applications, particularly in studying biological organelles (Saha et al., 2011).
Chemical Synthesis and Medicinal Chemistry
- Synthesis of Fluorinated Analogues for Anticancer Research : Research on the synthesis of fluorinated benzaldehydes, including this compound, has been conducted to develop analogues of anticancer combretastatins. These studies are crucial in exploring new therapeutic agents in cancer treatment (Lawrence et al., 2003).
Radiopharmaceutical Applications
- Aryl [18F]Fluorides Synthesis : In the field of radiopharmaceuticals, studies have shown that this compound can be used in the synthesis of aryl [18F]fluorides. These compounds are valuable in developing diagnostic imaging agents (Chakraborty & Kilbourn, 1991).
Chemosensors Development
- Copper Ion Detection : Research has been conducted on the development of chemosensors using this compound derivatives for the detection of copper ions. These sensors have potential applications in environmental monitoring and biological systems (Gao et al., 2014).
Safety and Hazards
5-Fluoro-2-methylbenzaldehyde is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
5-fluoro-2-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOXPKNOGZJXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374602 | |
Record name | 5-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22062-53-9 | |
Record name | 5-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzaldehyde and what information was obtained?
A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the vibrational modes of this compound []. The FT-IR spectrum was recorded in the 4000-400 cm-1 region, while the FT-Raman spectrum was obtained in the 4000-100 cm-1 range. These techniques provided valuable experimental data on the molecule's vibrational frequencies, which were then compared to theoretically calculated values obtained using Density Functional Theory (DFT) with the B3LYP/6-311+G** basis set []. This comparison allowed for a comprehensive vibrational assignment and analysis of the fundamental modes of the compound, aiding in understanding its structural features and molecular behavior.
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